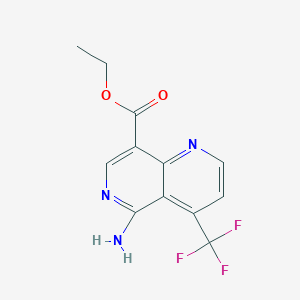

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate

Description

Properties

Molecular Formula |

C12H10F3N3O2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate |

InChI |

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)6-5-18-10(16)8-7(12(13,14)15)3-4-17-9(6)8/h3-5H,2H2,1H3,(H2,16,18) |

InChI Key |

PNHZKAJWWCVPFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C2=C(C=CN=C12)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with triethyl orthoformate in the presence of a catalyst such as acetic acid can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Potential as a Pharmaceutical Agent

This compound exhibits significant biological activity, particularly as a potential pharmaceutical agent. It has been studied for its inhibitory effects on various enzymes and receptors, including phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. The trifluoromethyl group is often associated with enhanced potency and selectivity in biological assays. The compound's biological activities suggest it could be explored for treating conditions related to cardiovascular diseases, cancer, and other disorders influenced by phosphodiesterase activity. Additionally, its unique structure may provide avenues for developing novel therapeutic agents with improved efficacy and reduced side effects.

Medicinal Chemistry

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate has potential applications in medicinal chemistry as a lead compound for drug development.

Derivatives and Analogues

The unique combination of functional groups in ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate contributes to its distinct pharmacological profile compared to similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate | Trifluoromethyl group enhances potency | Potential phosphodiesterase inhibitor |

| Ethyl 5-amino-1,6-naphthyridine-8-carboxylate | No trifluoromethyl group | Similar activity but lower potency |

| 5-Amino-4-methyl-1,6-naphthyridine-8-carboxylic acid | Methyl group instead of trifluoromethyl group | Comparable activity but different solubility |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthyridine Derivatives

Ethyl 3-Cyano-7-Hydroxy-4,5-Dioxo-1,4,5,6-Tetrahydro-1,6-Naphthyridine-8-Carboxylate (Compound 43)

- Core Structure : Partially saturated 1,6-naphthyridine with keto and hydroxyl groups at positions 4,5,6.

- Substituents: 3-Cyano and 8-ethyl carboxylate.

- Key Differences :

- Saturation reduces aromaticity, altering π-π stacking interactions.

- Keto/hydroxy groups increase polarity, reducing membrane permeability compared to the fully aromatic target compound.

- Synthesis : Derived from cyclization reactions under basic conditions .

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate

- Core Structure : Fully saturated 1,6-naphthyridine with a thiocarbonyl group.

- Substituents : 6-Ethyl carboxylate.

- Key Differences: Saturation and thiocarbonyl group confer conformational flexibility and sulfur-mediated reactivity. Lacks trifluoromethyl and amino groups, reducing electron-withdrawing effects and hydrogen-bonding capacity.

- Structural Analysis: Crystallographic studies reveal non-planar geometry, impacting binding to flat biological targets .

Table 1: Naphthyridine Derivatives Comparison

Pyridine and Pyrazole Derivatives

N-(5-(Trifluoromethyl)-Pyridin-2-yl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide (6a)

- Core Structure : Pyridine-pyrazole hybrid.

- Substituents : Dual trifluoromethyl groups.

- Key Differences :

- Pyrazole ring introduces additional nitrogen, increasing hydrogen-bonding sites.

- Absence of fused bicyclic system reduces structural rigidity compared to naphthyridines.

- Synthesis : Prepared via nucleophilic substitution under controlled temperature .

Table 2: Heterocyclic Core Impact on Properties

Pyrimidine Derivatives

2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-yl)Pyrimidine-5-Carboxylic Acid Ethyl Ester

- Core Structure : Pyrimidine with a pyridyl substituent.

- Substituents : Dual trifluoromethyl groups and 5-ethyl carboxylate.

- Key Differences :

- Pyrimidine’s 1,3-diazine structure enables distinct electronic interactions vs. naphthyridine’s 1,4-diazine.

- Dual trifluoromethyl groups enhance lipophilicity but may sterically hinder target binding.

- Synthesis : Suzuki coupling and esterification steps .

Trifluoromethyl Group Impact

The trifluoromethyl group in the target compound:

- Electron Effects : Strong -I effect deactivates the naphthyridine ring, directing electrophilic substitution.

- Lipophilicity: LogP increases by ~1.0 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resists oxidative degradation, a common feature in fluorinated pharmaceuticals .

Biological Activity

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in anticancer and anti-inflammatory contexts.

Synthesis

The synthesis of ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate typically involves multi-step synthetic routes that include the condensation of substituted 2-aminopyridines with appropriate carboxylic acid derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The following table summarizes key synthetic routes:

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Gould-Jacobs Reaction | 6-substituted-2-aminopyridine + diethyl ethoxymethylenemalonate | Thermal cyclization at 250°C | High |

| Knorr Reaction | 6-substituted-2-aminopyridine + β-keto esters | Acid catalyzed thermal cyclization | Moderate |

Anticancer Properties

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate exhibits notable anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies have reported an IC50 value of approximately 11 µM against certain cancer cell lines, suggesting a potent cytotoxic effect compared to established chemotherapeutics like 5-fluorouracil .

- Apoptosis Induction : The compound has been shown to stimulate caspase 3/7 activities, leading to programmed cell death in cancer cells.

- Anti-Angiogenic Effects : It interferes with angiogenesis, which is crucial for tumor growth and metastasis.

- Telomerase Inhibition : The compound binds to telomeric DNA sequences, inhibiting telomerase activity that is often upregulated in cancer cells .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate. It demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells . The following table summarizes its anti-inflammatory effects:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70% | 100 |

| IL-6 | 65% | 100 |

| NO | 75% | 100 |

Case Studies

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing its ability to significantly reduce cell viability and induce apoptosis through caspase activation.

- Microglial Cell Model : In a model using BV2 cells, ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate was found to suppress ROS generation and inhibit the TLR4/MyD88/NF-κB signaling pathway, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. Q1. What synthetic strategies are effective for introducing the trifluoromethyl group into the 1,6-naphthyridine scaffold?

Methodological Answer: The trifluoromethyl group is typically introduced via electrophilic or nucleophilic trifluoromethylation. For example, in analogous compounds, direct substitution using trifluoromethylating agents (e.g., CFI or Umemoto’s reagent) under radical or transition-metal catalysis is common. Alternatively, pre-functionalized intermediates (e.g., trifluoromethyl-substituted pyridines) can be cyclized to form the 1,6-naphthyridine core. Decarboxylation or ester hydrolysis (as in ) may follow to refine substituents .

Q. Q2. How can ester hydrolysis be optimized for ethyl carboxylate derivatives of 1,6-naphthyridines?

Methodological Answer: Ester hydrolysis is achieved under basic conditions (e.g., NaOH or KOH). For example, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate was hydrolyzed to its carboxylic acid using 1M NaOH at 95°C for 1 hour (93% yield). Reaction time and temperature must balance efficiency with avoiding decomposition of sensitive substituents like amino or trifluoromethyl groups. Monitoring via HPLC ( ) ensures completion .

Advanced Reaction Optimization and Data Contradictions

Q. Q3. How should researchers address contradictory reaction outcomes in 1,6-naphthyridine synthesis (e.g., divergent products under similar conditions)?

Methodological Answer: Contradictions often arise from subtle differences in reaction conditions. For instance, describes two products from the same starting material: (1) ethyl 2,4,5-triamino-3-cyano-7-oxo-6,7-dihydro-1,6-naphthyridine-8-carboxylate (69% yield, EtN/MeNCHO/20°C) and (2) ethyl 2,4-diamino-3-cyano-5-oxo-7-trichloromethyl-5,6-dihydro-1,6-naphthyridine-8-carboxylate (70% yield, EtN/dioxane/reflux). Systematic variation of solvents, bases, and temperatures, coupled with DFT calculations to assess transition states, can resolve such discrepancies .

Q. Q4. What methods stabilize reactive intermediates during deheterylation of 1,6-naphthyridines?

Methodological Answer: Deheterylation (e.g., removal of benzylseleno groups) requires mild acidic conditions. In , ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-2-methyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate was treated with acetic acid under reflux (1 hour) followed by 24 hours at 20°C (72% yield). Slow cooling and inert atmospheres prevent oxidation of intermediates. LCMS () monitors reaction progress .

Structural Characterization and Stability

Q. Q5. What analytical techniques are critical for characterizing ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate?

Methodological Answer:

Q. Q6. How does the trifluoromethyl group influence the compound’s stability under basic conditions?

Methodological Answer: The electron-withdrawing trifluoromethyl group increases electrophilicity at adjacent positions, potentially accelerating hydrolysis. Stability tests in NaOH (e.g., 1–5M, 20–95°C) with time-course HPLC analysis ( ) are recommended. Computational models (e.g., Hammett parameters) predict degradation pathways by quantifying electronic effects .

Mechanistic and Computational Insights

Q. Q7. How can computational chemistry predict regioselectivity in 1,6-naphthyridine functionalization?

Methodological Answer: DFT calculations (e.g., Gaussian or ORCA) map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group at position 5 may direct electrophiles to position 4 (trifluoromethyl site) via resonance effects. Solvent models (e.g., COSMO-RS) assess steric and electronic influences of substituents .

Q. Q8. What mechanistic pathways explain the formation of thiazolo-fused naphthyridines (e.g., )?

Methodological Answer: Thiazolo[2,3-f][1,6]-naphthyridin-4-iums form via cyclization of thioamide intermediates. In , methylation (MeI/AgO) and hydrogenolysis (Raney Ni/NaOH) steps were used to modify the fused system. Mechanistic studies (e.g., isotopic labeling or trapping of intermediates) clarify whether pathways proceed via radical or ionic mechanisms .

Stability and Degradation Analysis

Q. Q9. What protocols mitigate degradation during long-term storage of 1,6-naphthyridine derivatives?

Methodological Answer:

- Store under inert gas (N or Ar) at –20°C in amber vials to prevent photodegradation.

- Lyophilization enhances stability for hygroscopic compounds.

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic LCMS analysis () identify degradation products .

Data Interpretation and Reproducibility

Q. Q10. How can researchers validate conflicting spectral data (e.g., NMR shifts) for 1,6-naphthyridines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.